2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a methoxypropyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine with 3-(methylsulfanyl)phenylacetic acid under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as polyphosphoric acid or xylene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods are designed to minimize waste and reduce production costs while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolin-4(3H)-ones: These compounds are structurally related and have been studied for their therapeutic potential.
Imidazo[1,2-a]pyridines: These heterocyclic compounds also display a range of biological activities and are used in medicinal chemistry.
Uniqueness
What sets 2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological properties. Its methoxypropyl and methylsulfanyl groups provide specific sites for chemical modifications, enabling the synthesis of a wide variety of derivatives with tailored properties.
Properties
Molecular Formula |
C25H26N4O3S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3S/c1-32-13-7-12-28-17-26-23-21(18-8-4-3-5-9-18)15-29(24(23)25(28)31)16-22(30)27-19-10-6-11-20(14-19)33-2/h3-6,8-11,14-15,17H,7,12-13,16H2,1-2H3,(H,27,30) |
InChI Key |
VZCCPDWGNKTTQB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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